molecular formula C11H13N3O B011872 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one CAS No. 107295-33-0

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

Cat. No. B011872
Key on ui cas rn: 107295-33-0
M. Wt: 203.24 g/mol
InChI Key: GDMRFHZLKNYRRO-UHFFFAOYSA-N
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Patent
US05246928

Procedure details

A mixture of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone (101 mg), 1,5-bis(dimethylamino)-1,4-pentadien-3-one (84 mg) and hydrochloric acid (1N, 0.5 ml) in water (1.5 ml) was stirred at room temperature for 4 hours. More hydrochloric acid (1N, 0.5 ml) was added and the reaction mixture was stirred at room temperature for 18 hours and then under reflux for 4 hours to afford a quantity of red insoluble material. The hot aqueous solvent was decanted off from the insoluble material, was allowed to cool and was seeded to afford the title compound, 41 mg, m.p. 245°-249° C.
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]([CH3:15])[CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1.CN(C)[CH:18]=[CH:19][C:20](=[O:26])[CH:21]=[CH:22]N(C)C.Cl>O>[CH3:15][CH:9]1[C:8]([C:5]2[CH:6]=[CH:7][C:2]([N:1]3[CH:22]=[CH:21][C:20](=[O:26])[CH:19]=[CH:18]3)=[CH:3][CH:4]=2)=[N:13][NH:12][C:11](=[O:14])[CH2:10]1

Inputs

Step One
Name
Quantity
101 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C
Name
Quantity
84 mg
Type
reactant
Smiles
CN(C=CC(C=CN(C)C)=O)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to afford a quantity of red insoluble material
CUSTOM
Type
CUSTOM
Details
The hot aqueous solvent was decanted off from the insoluble material
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1CC(NN=C1C1=CC=C(C=C1)N1C=CC(C=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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